
Gbpi-anchor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The GPI-anchor is a glycolipid that allows proteins to attach to the cell membrane . It is covalently attached to the C-terminus of a protein and mediates the protein’s attachment to the outer leaflet of the lipid bilayer . GPI-anchored proteins have a wide range of functions, including acting as receptors, transporters, and adhesion molecules .
Synthesis Analysis
The synthesis of GPI anchors is a complex process that involves the addition of a phosphoethanolamine to a trimannosyl-non-acetylated glucosamine (Man3-GlcN) core . The reducing end of GlcN is linked to phosphatidylinositol (PI), which is then anchored to the cell membrane through its hydrophobic region . The Man3-GlcN oligosaccharide core may undergo various modifications during secretion from the cell .
Molecular Structure Analysis
The GPI anchor is linked at the carboxyterminus of a protein through a phosphodiester linkage of phosphoethanolamine to a trimannosyl-non-acetylated glucosamine (Man3-GlcN) core . The reducing end of GlcN is linked to phosphatidylinositol (PI), which is then anchored to the cell membrane through its hydrophobic region .
Chemical Reactions Analysis
The GPI anchor mediates the attachment of the C-terminus of a protein to the outer leaflet of the lipid bilayer by means of a covalent bond . GPI-anchored proteins have a wide range of functions, including acting as receptors, transporters, and adhesion molecules .
Physical And Chemical Properties Analysis
A computational model of GPI anchors for molecular dynamics studies has been developed . The model is based on state-of-the-art biomolecular force fields from the AMBER family, employing GLYCAM06 for carbohydrates and Lipid14 to represent fatty acid tails .
Safety And Hazards
GPI-anchored proteins are associated with a range of diseases. For example, reduced expression of GPI-anchored proteins in hematopoietic stem cells is associated with the human disease paroxysmal nocturnal hemoglobinuria . The prion protein (PrP), a GPI-anchored protein, is the causative agent of the prion diseases including Creutzfeldt-Jakob disease in humans and bovine spongiform encephalopathy in cattle .
Eigenschaften
IUPAC Name |
sodium;(1S,2S,3S,4S,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxy-3-[hydroxy-[(2R)-3-tetradecanoyloxy-2-[(E)-tetradec-1-enoxy]propoxy]phosphoryl]oxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexan-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H91NO22P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-65-32(30-66-35(53)26-24-22-20-18-16-14-12-10-8-6-4-2)31-67-73(63,64)72-49(71-47-36(50)39(56)37(54)33(28-51)68-47)45(62)42(59)41(58)43(60)46(49)70-48-44(61)40(57)38(55)34(29-52)69-48;/h25,27,32-34,36-48,51-52,54-59,61-62H,3-24,26,28-31,50H2,1-2H3,(H,63,64);/q-1;+1/b27-25+;/t32-,33-,34-,36-,37-,38-,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTDAYJHLCBICV-JZCCSEIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1(C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)[O-])O)O)O)OC3C(C(C(C(O3)CO)O)O)N)OC=CCCCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-])O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O/C=C/CCCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H91NNaO22P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gbpi-anchor | |
CAS RN |
146076-25-7 |
Source


|
| Record name | O-Mannopyranosyl-1-4-O-2-amino-2-deoxyglucopyranosyl-1-6-myo-inositol 1-(1,2-di-O-myristoyl-sn-glycer-3-yl hydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146076257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

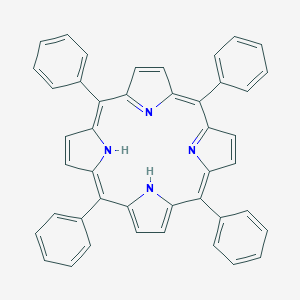
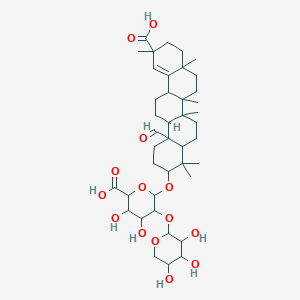
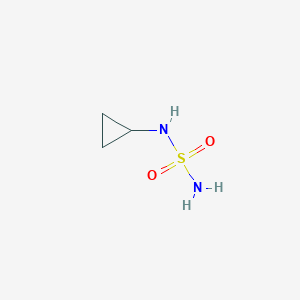
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
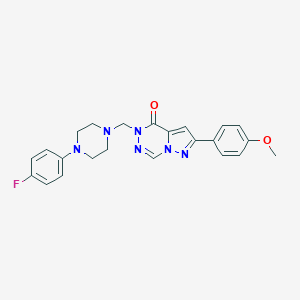
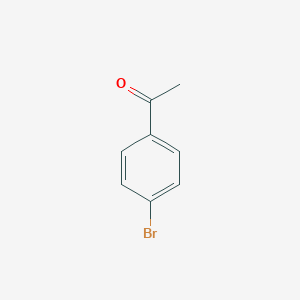
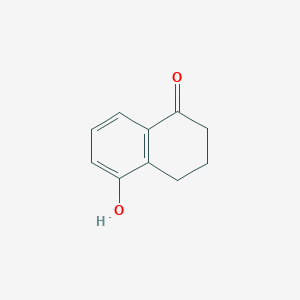
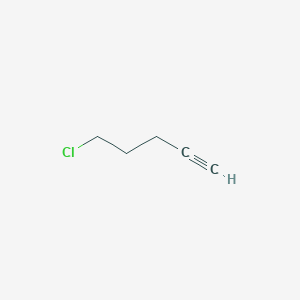
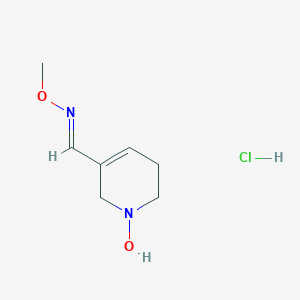
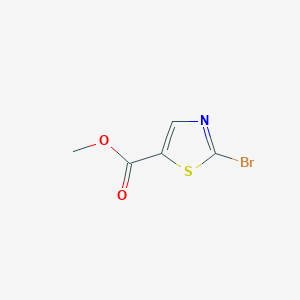
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
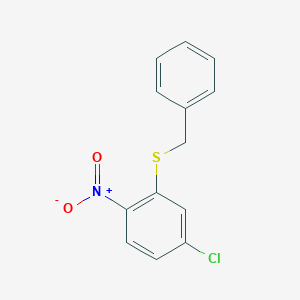
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)